molecular formula C23H28N2O6 B1630909 Isocarapanaubine

Isocarapanaubine

Cat. No.: B1630909
M. Wt: 428.5 g/mol
InChI Key: QIZNWMMOECVGAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isocarapanaubine is a natural product found in Vinca difformis and Vinca major with data available.

Scientific Research Applications

Nuclear and Isotopic Techniques in Nutritional Research

  • Isocarapanaubine may not have been directly studied, but nuclear and isotopic techniques are critical in human nutritional research. These methods can evaluate nutrient intake, body composition, energy expenditure, and micronutrient status (Iyengar, 2002).

Drug Discovery and Development

  • Drug research, often driven by chemistry and pharmacology, has made significant advancements with the advent of molecular biology and genomic sciences. Understanding the molecular interactions of compounds like This compound could be crucial in this context (Drews, 2000).

Vasorelaxant Effects of Alkaloids

  • While This compound itself wasn't the focus, a study on the bark of Neisosperma oppositifolia, which contains similar alkaloids, showed vasorelaxant effects. This suggests a potential research avenue for This compound in cardiovascular health (Ahmad et al., 2010).

Nucleic Acid-Binding Alkaloids in Drug Design

  • Alkaloids like This compound may have significant roles in drug discovery, especially due to their interactions with nucleic acids. This is critical for developing new therapeutic agents (Bhadra & Kumar, 2011).

PET in Drug Research

  • PET (Positron Emission Tomography) imaging is emerging as a powerful tool in drug research, potentially applicable in studying the pharmacokinetics and dynamics of alkaloids like This compound (Fowler et al., 1999).

Cardiovascular and CNS Therapeutic Potential of Alkaloids

  • Isorhynchophylline, an alkaloid similar to This compound , has shown potential in treating cardiovascular and central nervous system diseases. This indicates possible research directions for This compound (Zhou & Zhou, 2012).

Properties

IUPAC Name

methyl 5',6'-dimethoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O6/c1-12-14-10-25-6-5-23(20(25)7-13(14)15(11-31-12)21(26)30-4)16-8-18(28-2)19(29-3)9-17(16)24-22(23)27/h8-9,11-14,20H,5-7,10H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZNWMMOECVGAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC(=C(C=C5NC4=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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